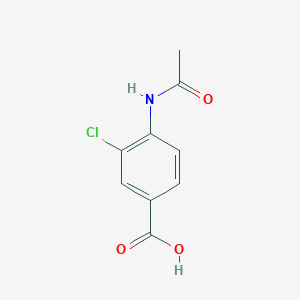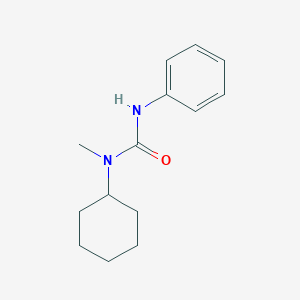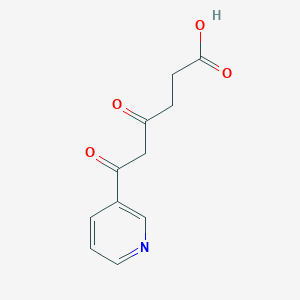
4,6-Dioxo-6-(3-pyridyl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dioxo-6-(3-pyridyl)hexanoic acid is an organic compound with the molecular formula C11H11NO4 It is characterized by the presence of a pyridine ring attached to a hexanoic acid backbone with two keto groups at positions 4 and 6
Preparation Methods
The synthesis of 4,6-Dioxo-6-(3-pyridyl)hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and hexanoic acid derivatives.
Reaction Conditions: The key steps involve the formation of the hexanoic acid backbone followed by the introduction of the pyridine ring. This can be achieved through a series of condensation and oxidation reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts and controlled reaction environments to ensure efficient synthesis.
Chemical Reactions Analysis
4,6-Dioxo-6-(3-pyridyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4,6-Dioxo-6-(3-pyridyl)hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dioxo-6-(3-pyridyl)hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s keto groups and pyridine ring allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
4,6-Dioxo-6-(3-pyridyl)hexanoic acid can be compared with similar compounds such as:
6-Aminohexanoic Acid: This compound has a similar hexanoic acid backbone but features an amino group instead of the pyridine ring and keto groups.
Indole Derivatives: Compounds with an indole nucleus, which also exhibit diverse biological activities and are used in medicinal chemistry.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole and pyrazine ring and are known for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,6-dioxo-6-pyridin-3-ylhexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-9(3-4-11(15)16)6-10(14)8-2-1-5-12-7-8/h1-2,5,7H,3-4,6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYCFOUYPHBHAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
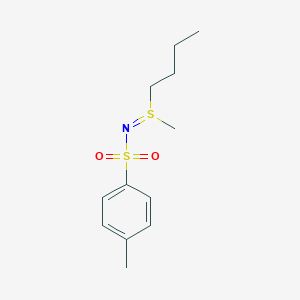

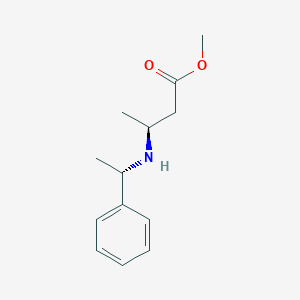
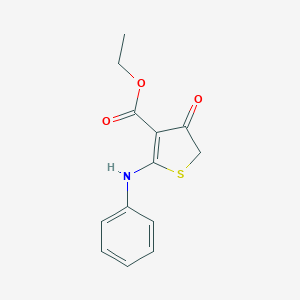


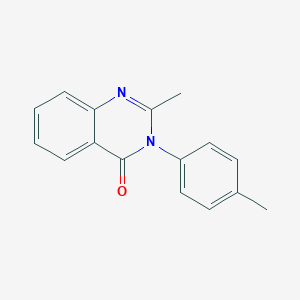

![1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene](/img/structure/B188814.png)



